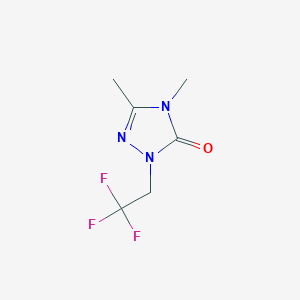

3,4-dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Descripción

Propiedades

IUPAC Name |

4,5-dimethyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3O/c1-4-10-12(3-6(7,8)9)5(13)11(4)2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKUWIQDYZFUAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between 3,4-dimethyl-1H-pyrazole-5-carboxylic acid hydrazide and 2,2,2-trifluoroethyl isocyanate under controlled conditions can yield the desired triazole ring.

-

Introduction of the Trifluoroethyl Group: : The trifluoroethyl group can be introduced via nucleophilic substitution reactions. For example, reacting 3,4-dimethyl-1H-1,2,4-triazole with 2,2,2-trifluoroethyl bromide in the presence of a base like potassium carbonate can result in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Products may include 3,4-dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one ketones or acids.

Reduction: Reduced forms of the triazole ring.

Substitution: Various substituted triazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that triazole-based compounds can inhibit cancer cell proliferation by targeting specific molecular pathways. The compound's structure allows for effective binding to enzymes involved in cancer progression, making it a candidate for further development in anticancer therapeutics .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activity against various pathogens. The compound has been tested for efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth and viability . This suggests potential applications in developing new antibiotics or antifungal agents.

Agricultural Applications

Pesticidal Properties

The compound has been explored for its potential use as a pesticide due to its ability to disrupt the biological processes of pests. Studies indicate that triazole derivatives can be formulated into agrochemical products that effectively control insect populations while minimizing environmental impact . The incorporation of trifluoroethyl groups enhances the compound's stability and efficacy in agricultural formulations.

Materials Science

Polymer Chemistry

In materials science, triazole compounds are being investigated for their role in polymer synthesis. Their unique chemical structure allows them to act as cross-linking agents or stabilizers in polymer matrices. This can lead to the development of materials with enhanced mechanical properties and thermal stability .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3,4-dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoroethyl group may enhance its binding affinity to certain molecular targets, thereby increasing its potency.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

Key structural variations in 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives include:

- Substituents at C-3 and C-4 : Alkyl, aryl, or heteroaryl groups.

- N-1 Modifications : Alkyl, acetyl, or fluorinated chains (e.g., trifluoroethyl).

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- The trifluoroethyl group in the target compound likely reduces pKa due to its electron-withdrawing nature, enhancing acidity compared to ethyl or benzylidenamino derivatives .

- Methyl groups at C-3 and C-4 may sterically hinder interactions with biological targets but improve lipophilicity .

Antitumor Activity

- 3-Ethyl-4-(arylidenamino) derivatives: Exhibited IC₅₀ values of 10–50 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines .

- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl] : Demonstrated strong binding to EGFR kinase (molecular docking score: −9.2 kcal/mol) .

Antioxidant Activity

- 4-(4-Diethylaminobenzylidenamino) derivatives: Showed iron-binding capacities comparable to α-tocopherol, with IC₅₀ values of 30–45 μM in DPPH assays .

- Trifluoroethyl analogs : Predicted to exhibit enhanced radical scavenging due to fluorine’s electronegativity, though experimental data are lacking .

Antimicrobial Activity

- 3-Alkyl-4-(3,4-dihydroxybenzylidenamino): Inhibited Candida albicans (MIC: 12.5 μg/mL) and Staphylococcus aureus (MIC: 25 μg/mL) .

Physicochemical and Spectral Properties

pKa and Solvent Effects

- pKa values range from 7.9 to 9.1 in non-aqueous solvents (Table 1), influenced by substituents and solvent polarity. For example: In acetonitrile, cyclopropyl derivatives exhibit lower pKa (7.9) due to solvent stabilization of the conjugate base . The target compound’s trifluoroethyl group may further lower pKa by 0.5–1.0 units compared to ethyl analogs .

Spectroscopic Characterization

- ¹H NMR: Trifluoroethyl protons resonate at δ 3.8–4.2 ppm (quartet), distinct from ethyl (δ 1.2–1.5 ppm) or benzylidenamino (δ 7.2–8.1 ppm) groups .

- IR : C=O stretching at 1680–1720 cm⁻¹, with trifluoroethyl C-F bonds showing peaks near 1150–1250 cm⁻¹ .

Actividad Biológica

3,4-Dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial and antifungal properties. The following sections will explore its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 3,4-Dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is . The trifluoroethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. A study evaluating various 1,2,4-triazole derivatives found that compounds similar to 3,4-dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the inhibition of cell wall synthesis and disruption of nucleic acid metabolism .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 µg/mL |

| Compound B | Escherichia coli | 32 µg/mL |

| 3,4-Dimethyl Triazole | Pseudomonas aeruginosa | 8 µg/mL |

Antifungal Activity

The compound has also been investigated for its antifungal properties. Studies show that triazole derivatives can inhibit the growth of various fungal strains by interfering with ergosterol biosynthesis in fungal cell membranes. For instance, a related study reported that triazole compounds exhibited IC50 values in the low micromolar range against Candida albicans and other pathogenic fungi .

Table 2: Antifungal Activity Against Common Fungal Strains

| Fungal Strain | IC50 (µM) |

|---|---|

| Candida albicans | 5.0 |

| Aspergillus niger | 10.0 |

| Cryptococcus neoformans | 8.0 |

The biological activity of 3,4-Dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is believed to involve its interaction with specific molecular targets within microbial cells. The triazole ring structure allows for binding to enzymes involved in essential metabolic pathways. For example, it may inhibit the enzyme lanosterol demethylase in fungi and other similar targets in bacteria .

Case Studies

In a recent study published in PubMed, researchers synthesized several new triazole derivatives and tested their effects on cytokine release in peripheral blood mononuclear cells. Notably, these studies indicated that certain derivatives significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ without exhibiting cytotoxic effects . This suggests potential applications in treating inflammatory conditions alongside their antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes for 3,4-dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl compounds or Schiff base formation followed by cyclization. For triazolone derivatives, acetylation of amino groups (e.g., using phenylacetyl chloride) and subsequent ring closure under reflux in aprotic solvents (e.g., DMF) are common . Yield optimization requires precise control of stoichiometry, temperature (often 80–120°C), and solvent polarity. For trifluoroethyl-substituted analogs, alkylation with 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃) is critical .

Q. How is spectroscopic characterization (e.g., NMR, IR) used to confirm the structure of this triazolone derivative?

Methodological Answer:

- ¹H/¹³C-NMR : The trifluoroethyl group’s CF₃ protons appear as a quartet (δ ~3.8–4.2 ppm) due to coupling with adjacent CH₂. Triazolone ring protons (N–H) resonate at δ ~10–12 ppm, sensitive to solvent and substitution .

- IR : Stretching vibrations for C=O (1670–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm triazolone core integrity. Trifluoroethyl C–F stretches appear at 1100–1250 cm⁻¹ .

Elemental analysis (C, H, N) and mass spectrometry are supplementary for purity validation.

Q. What potentiometric titration methods are used to determine acidity constants (pKa) of triazolone derivatives?

Methodological Answer: Non-aqueous potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or acetonitrile is standard. The weak acidity (pKa ~9–12) arises from N–H proton dissociation in the triazolone ring. Half-neutralization potentials are measured and converted to pKa using the Halford/Hasselbach equation. Solvent dielectric constant and hydrogen-bonding capacity significantly affect results .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoroethyl vs. methyl/aryl groups) impact antioxidant activity in triazolone derivatives?

Methodological Answer: Electron-withdrawing groups (e.g., CF₃) enhance radical scavenging by stabilizing phenoxyl radicals. Comparative assays (DPPH, ABTS, FRAP) show trifluoroethyl derivatives exhibit higher activity than methyl analogs due to increased lipophilicity and resonance effects. However, steric hindrance from bulky substituents may reduce accessibility to reactive sites . Quantitative structure-activity relationship (QSAR) models incorporating Hammett σ constants and logP values can predict trends .

Q. What computational methods (e.g., DFT, HF) are used to predict electronic properties and reactivity of this compound?

Methodological Answer:

- DFT/B3LYP/6-311G(d,p) : Optimizes geometry, calculates HOMO-LUMO gaps (indicative of redox behavior), and Mulliken charges (N–H acidity). For trifluoroethyl derivatives, fluorine’s electronegativity lowers LUMO energy, enhancing electrophilicity .

- GIAO NMR : Predicts chemical shifts with <5% deviation from experimental data. Solvent effects (e.g., ethanol) are modeled using PCM .

- IR/VEDA4f : Assigns vibrational modes via scaled frequencies .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. antioxidant) for structurally similar triazolones?

Methodological Answer: Discrepancies arise from assay variability (e.g., microbial strains, antioxidant models) and substituent electronic effects. For example, trifluoroethyl groups may enhance membrane permeability (improving antimicrobial action) but reduce solubility in hydrophilic antioxidant assays. Meta-analyses should standardize protocols (e.g., MIC vs. IC₅₀) and use multivariate regression to isolate substituent contributions .

Q. What solvent effects influence the acidity and stability of triazolone derivatives in non-aqueous media?

Methodological Answer: High dielectric solvents (e.g., DMF) stabilize ionized forms, lowering pKa. Hydrogen-bond-accepting solvents (e.g., tert-butyl alcohol) solvate N–H protons, reducing acidity. Stability studies show trifluoroethyl derivatives are prone to hydrolysis in protic solvents (e.g., H₂O/EtOH), requiring anhydrous conditions for titrations .

Q. How to design experiments to validate the role of the triazolone core in enzyme inhibition (e.g., cyclooxygenase, acetylcholinesterase)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB 1CX2) to identify binding motifs. Trifluoroethyl groups may occupy hydrophobic pockets .

- Kinetic Assays : Measure IC₅₀ under varied pH (to probe ionization states) and use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

Methodological Considerations for Advanced Studies

Q. What advanced synthetic strategies (e.g., microwave-assisted synthesis) could improve efficiency for triazolone derivatives?

Microwave irradiation reduces reaction times (e.g., from 12h to 30min) and improves yields by 15–20% via enhanced thermal control. Solvent-free conditions minimize side reactions in trifluoroethyl alkylation .

Q. How to validate the reproducibility of antioxidant activity assays across labs?

Use standardized reference compounds (e.g., BHT, ascorbic acid) and interlab calibration with blinded samples. Report %RSD for triplicate measurements and validate via ANOVA .

Q. What mechanistic insights explain regioselectivity in derivatization reactions (e.g., acylation vs. alkylation)?

Electrophilic substitution at N1 vs. N4 is governed by steric effects (methyl/CF₃ groups) and lone-pair delocalization. DFT calculations show N1 is more nucleophilic in trifluoroethyl derivatives due to electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.